molecular formula C15H12FN3O2S B2390869 2-fluoro-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide CAS No. 851979-89-0

2-fluoro-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide

Cat. No.: B2390869
CAS No.: 851979-89-0
M. Wt: 317.34
InChI Key: SXXJDZMMJMZIKZ-UHFFFAOYSA-N
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Description

2-fluoro-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are aromatic heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and material science.

Preparation Methods

The synthesis of 2-fluoro-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization. One common method involves the reaction of 2-aminobenzenethiol with 6-methoxybenzaldehyde in the presence of a suitable catalyst to form the benzothiazole ring. The resulting intermediate is then reacted with 2-fluorobenzoyl chloride to form the final product .

Chemical Reactions Analysis

2-fluoro-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-fluoro-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-fluoro-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzothiazole ring can interact with the active sites of enzymes, inhibiting their activity. Additionally, the presence of the fluorine atom can enhance the compound’s binding affinity to certain biological targets, leading to increased potency .

Comparison with Similar Compounds

2-fluoro-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide can be compared with other benzothiazole derivatives, such as:

    2-aminobenzothiazole: Known for its antibacterial and antifungal properties.

    6-methoxybenzothiazole: Studied for its potential anticancer activity.

    2-fluorobenzothiazole: Investigated for its use in imaging and diagnostic applications.

The uniqueness of 2-fluoro-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide lies in its combination of the fluorine atom and the methoxy group, which can enhance its biological activity and chemical stability .

Properties

IUPAC Name

2-fluoro-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O2S/c1-21-9-6-7-12-13(8-9)22-15(17-12)19-18-14(20)10-4-2-3-5-11(10)16/h2-8H,1H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXJDZMMJMZIKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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